

# 4-Chloro-3-sulfamoylbenzoic acid mass spectrometry data

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## Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

Cat. No.: S591199

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## Mass Spectrometry Data Availability

A manually curated dataset for **4-Chloro-3-sulfamoylbenzoic acid** is available in the mzCloud mass spectral data library [1].

The table below summarizes the experimental details of the available data:

Detail	Specification
Instrument Used	Q Exactive Orbitrap (a high-resolution mass spectrometer) [1]
Number of Spectra	73 spectra in total [1]
Data Type	MS1 (full scan) and MS2 (tandem fragmentation) data [1]
Ionization Method	ESI (Electrospray Ionization) [1]
Mass Analyzer	FT (Fourier Transform, indicative of high-resolution detection) [1]

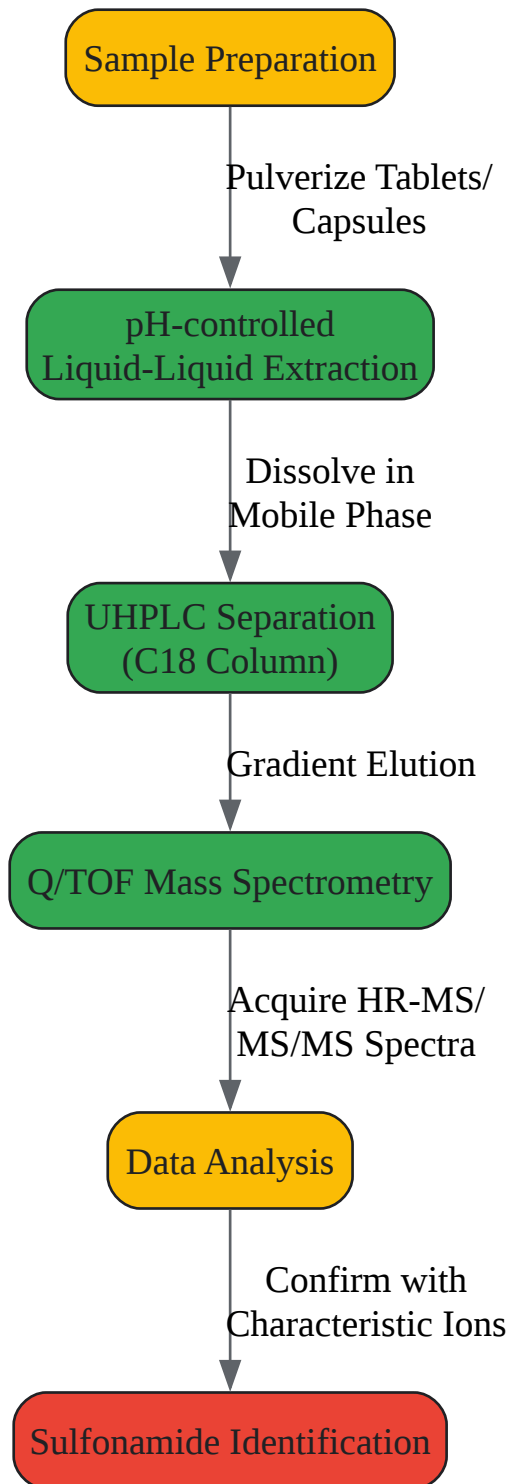
## General Compound Information

The following basic chemical information for **4-Chloro-3-sulfamoylbenzoic acid** is consistent across chemical supplier databases, which confirms its identity but does not provide spectral data [2] [3].

- **CAS Number:** 1205-30-7 [2] [3]
- **Molecular Formula:** C<sub>7</sub>H<sub>6</sub>ClNO<sub>4</sub>S [1] [2] [3]
- **Molecular Weight:** 235.64 g/mol [2]
- **Melting Point:** 255-260 °C (with one source specifying 256-258 °C) [2] [3]
- **SMILES:** C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl [1] [2]

## Experimental Workflow for Sulfonamide Analysis

Although the search results do not contain the specific experimental protocol used for **4-Chloro-3-sulfamoylbenzoic acid** in mzCloud, a published methodology for analyzing a group of 35 sulfonamides (a class that includes this compound) provides insight into a potential modern workflow. The following diagram illustrates this general process:



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This workflow is adapted from a study that developed a rapid screening method for sulfonamides in dietary supplements using UHPLC-Q/TOF-MS [4]. The key steps involve:

- **Sample Preparation:** Solid samples like tablets are pulverized into a homogeneous powder [4].

- **Extraction:** The **pH-controlled liquid-liquid extraction** method was found to be highly effective for sulfonamides, providing high recovery efficiency and low matrix interference [4].
- **Chromatographic Separation:** Separation is achieved using a UHPLC C18 column with a mobile phase of ammonium acetate aqueous solution and acetonitrile [4].
- **High-Resolution Mass Spectrometry:** Analysis is performed using a Q/TOF mass spectrometer in negative ESI mode. This step generates high-resolution MS1 and MS2 data [4].
- **Data Interpretation:** Identification relies on characteristic fragment ions common to sulfonamides, such as:
  - $m/z$  77.9650 ( $[\text{SO}_2\text{N}]^-$ )
  - $m/z$  79.9812 ( $[\text{SO}_2\text{NH}_2]^-$ )
  - Neutral losses of HCl and  $\text{SO}_2$  [4]

## How to Proceed Further

The information I found confirms that high-quality MS data exists but does not provide the specific spectral peaks or a direct comparison with other compounds.

- **Access the mzCloud Database:** For the detailed spectral data, I recommend you visit the [mzCloud.org](https://mzcloud.org) website directly and search for the compound using its name or CAS number (1205-30-7) to view the complete spectral trees and fragmentation patterns [1].
- **Search Specialized Databases:** You may find more spectral data by searching other scientific databases such as PubChem, MassBank, or MetLin using the provided identifiers (e.g., CID 14568 for PubChem) [5] [2].

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## References

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4. Rapid screening of sulfonamides in dietary supplements ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

5. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 [pubchem.ncbi.nlm.nih.gov]

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